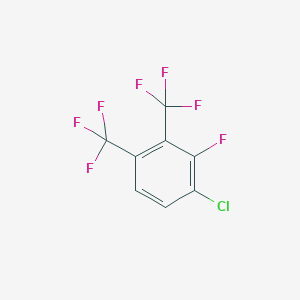

1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene

Description

Structural Features and Nomenclature

1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene possesses the molecular formula C₈H₂ClF₇ with a molecular weight of 266.54 grams per mole. The compound's International Union of Pure and Applied Chemistry name precisely describes its substitution pattern, where the benzene ring carries a chlorine atom at position 1, a fluorine atom at position 2, and trifluoromethyl groups at positions 3 and 4. The systematic numbering follows standard aromatic nomenclature conventions, ensuring unambiguous identification of this specific isomer among possible constitutional isomers.

The Chemical Abstracts Service registry number 1099597-43-9 uniquely identifies this compound in chemical databases worldwide. The compound's Simplified Molecular Input Line Entry System representation, C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)F)Cl, provides a computer-readable description of its connectivity. This structural encoding reveals the precise arrangement of substituents and their relationship to the aromatic core, enabling accurate representation in computational chemistry applications and database searches.

Table 1: Molecular Identification Data

The molecular structure exhibits significant electronic asymmetry due to the varied electronegativity of its substituents. The two trifluoromethyl groups (-CF₃) serve as powerful electron-withdrawing groups, while the chlorine and fluorine atoms contribute additional electron-deficient character to the aromatic system. This electronic configuration results in a highly polarized molecule with distinct reactivity patterns compared to simple halogenated benzenes.

Computational analysis reveals important physical properties that reflect the compound's highly fluorinated nature. The calculated logarithm of the partition coefficient (LogP) value of 4.48 indicates substantial lipophilicity, typical of perfluorinated organic compounds. The molecule contains 16 heavy atoms with 2 rotatable bonds, reflecting the rigid nature of the aromatic core with flexible trifluoromethyl substituents. The absence of hydrogen bond donors and acceptors (both counts equal to zero) further emphasizes the compound's hydrophobic character and limited intermolecular hydrogen bonding capability.

Historical Context and Discovery

The development of polyfluorinated aromatic compounds like this compound emerged from broader research into organofluorine chemistry that intensified during the latter half of the twentieth century. While specific historical records of this particular compound's first synthesis are not extensively documented in the available literature, its creation likely represents part of systematic efforts to explore the chemical space of multiply-substituted fluorinated aromatics. The synthetic accessibility of such compounds improved significantly with advances in fluorination methodology and the development of specialized trifluoromethylation reagents.

The broader category of bis-trifluoromethylated benzenes gained prominence as researchers recognized their potential as building blocks for advanced materials and pharmaceuticals. The electron-withdrawing nature of trifluoromethyl groups became particularly valuable in medicinal chemistry, where incorporation of fluorine atoms often enhances metabolic stability and bioavailability of drug compounds. This recognition drove systematic exploration of various substitution patterns, including the specific arrangement found in this compound.

Contemporary synthetic approaches to such compounds often employ photoredox catalysis and specialized fluorinating reagents. Research has demonstrated that compounds containing multiple trifluoromethyl groups can be accessed through various catalytic processes, including those using hypervalent iodine reagents and transition metal catalysis. These synthetic developments have made previously challenging fluorinated targets more readily accessible, contributing to increased research interest in compounds like this compound.

The evolution of analytical techniques has also played a crucial role in characterizing such highly fluorinated compounds. Advanced nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, has become essential for structural confirmation and purity assessment of these materials. Mass spectrometry techniques have similarly evolved to handle the unique fragmentation patterns exhibited by polyfluorinated aromatics, enabling reliable identification and characterization.

Significance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique combination of structural features and electronic properties. The compound serves as a valuable building block for the synthesis of more complex fluorinated molecules, particularly in applications requiring high chemical stability and specific electronic characteristics. Its multiple electron-withdrawing substituents create an electron-deficient aromatic system that exhibits distinctive reactivity patterns compared to conventional benzene derivatives.

Table 2: Research Applications and Properties

In materials science research, compounds of this type contribute to the development of high-performance polymers and specialty materials that require exceptional thermal and chemical resistance. The presence of multiple fluorine atoms imparts characteristics such as low surface energy, chemical inertness, and thermal stability that prove valuable in demanding applications. Research has shown that fluorinated aromatics can serve as monomers or chain extenders in polymer synthesis, creating materials with enhanced properties for aerospace, electronics, and chemical processing industries.

The compound's potential in pharmaceutical research stems from the well-established benefits of fluorine incorporation in drug design. The trifluoromethyl groups can significantly alter the pharmacokinetic properties of bioactive molecules, often improving metabolic stability and membrane permeability. Contemporary medicinal chemistry frequently employs fluorinated building blocks like this compound to access novel pharmaceutical targets and optimize existing drug candidates. The specific substitution pattern may provide unique opportunities for structure-activity relationship studies and lead compound optimization.

Synthetic organic chemistry research has embraced polyfluorinated aromatics as versatile intermediates for accessing complex molecular architectures. The electron-deficient nature of this compound makes it susceptible to nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups under mild conditions. Cross-coupling reactions, particularly palladium-catalyzed processes, can utilize the chlorine substituent as a leaving group to form carbon-carbon bonds with appropriate coupling partners.

Properties

IUPAC Name |

1-chloro-2-fluoro-3,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF7/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGXVUJZLLOLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Trifluoromethylbenzene Derivatives

A common starting point is the chlorination of trifluoromethylbenzene compounds using aluminum chloride (AlCl3) as a Lewis acid catalyst and acetyl chloride as the chlorinating agent. This reaction typically proceeds via electrophilic aromatic substitution and side-chain chlorination:

- Reaction conditions: The mixture is stirred under controlled temperature, often below 100 °C.

- Workup: The reaction mixture is cooled and washed with dilute hydrochloric acid or water to remove inorganic residues.

- Isolation: Organic phase is separated and dried.

- Product mixture: Contains various chlorinated trifluoromethylbenzene derivatives, including 1-trifluoromethyl-3-difluorochloromethyl-benzene and 1-difluorochloromethyl-3-fluorodichloromethyl-benzene.

Fluorination Using Anhydrous Hydrogen Fluoride

Selective fluorination of chlorinated intermediates is achieved by treating them with anhydrous hydrogen fluoride (HF) in an autoclave equipped with reflux condenser and pressure control:

- Typical conditions: Temperature range 50–100 °C, pressure up to 25 bars of nitrogen or hydrogen chloride gas.

- Reaction time: Several hours (e.g., 2.5 to 6 hours).

- Process: Continuous removal of hydrogen chloride formed during fluorination to drive reaction forward.

- Workup: Cooling, pressure release, quenching on ice, washing with water.

- Purification: Fractional distillation under reduced pressure to isolate fluorinated products.

Catalytic Halogen Exchange Using Antimony Pentachloride

Antimony pentachloride (SbCl5) is employed as a catalyst to facilitate halogen exchange reactions in the presence of chlorinated and fluorinated benzene derivatives:

- Reaction conditions: Stirring at 40–60 °C under hydrogen chloride pressure (e.g., 20 bars).

- Duration: 45 minutes to 5 hours.

- Post-reaction: Mixture cooled, washed with dilute hydrochloric acid and water, organic phase dried.

- Product mixture: Contains various halogenated trifluoromethylbenzene isomers, including the target compound.

Representative Reaction Data and Yields

The following table summarizes key reaction parameters and yields from reported procedures related to the preparation of fluorinated and chlorinated benzene derivatives analogous to 1-chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene:

| Step | Starting Material | Reagents & Conditions | Product(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Trichloromethyl-benzotrichloride | HF, 100 °C, 2 bars N2, 25 bars pressure, reflux | 1,3-Difluoro-4,6-bis-(trichloromethyl)benzene | ~100% crude product | Distillation at 156 °C/12 mm Hg |

| 2 | 1,3-Bis-(trichloromethyl)-benzene | HF, 50 °C, 6 hours | 1-Trifluoromethyl-3-difluorochloromethyl-benzene | Isolated by distillation | Boiling point 146 °C |

| 3 | Mixture of fluorinated/chlorinated xylenes | SbCl5 catalyst, 40 °C, 5 hours | Complex mixture including 1,3-bis-(trifluoromethyl)-benzene | Variable, up to 64.7% | GC analysis used for composition |

| 4 | 1,3-Bis-(trichloromethyl)-benzene | SbCl5, 60 °C, 45 min, 20 bars HCl pressure | Multiple chlorofluoromethylbenzene isomers | ~64.7% for 1-(trifluoromethyl)-3-(trichloromethyl)-benzene | Catalytic halogen exchange |

Analytical and Purification Techniques

- Gas Chromatography (GC): Used extensively for reaction monitoring and product composition analysis.

- Fractional Distillation: Applied under reduced pressure (e.g., 11 mm Hg) to separate closely boiling isomers.

- Washing and Drying: Reaction mixtures are washed with dilute hydrochloric acid and water to remove inorganic byproducts and dried over suitable agents before distillation.

Summary of Key Research Findings

- The fluorination of chlorinated trifluoromethylbenzene derivatives with anhydrous HF under pressure is effective for introducing fluorine atoms selectively.

- Antimony pentachloride catalyzes halogen exchange reactions, improving yields of desired fluorinated-chlorinated benzene isomers.

- Reaction conditions such as temperature, pressure, and reaction time critically influence product distribution and purity.

- Fractional distillation under reduced pressure is essential for isolating pure this compound from complex mixtures.

- Gas chromatography provides detailed compositional data, enabling optimization of reaction parameters.

Chemical Reactions Analysis

1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include palladium catalysts , aluminum chloride , and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Properties

The compound has the molecular formula and a molecular weight of 198.55 g/mol. Its unique structure features both chlorine and fluorine substituents on a benzene ring, contributing to its distinct physicochemical properties such as enhanced lipophilicity and reactivity compared to non-fluorinated analogs .

Synthesis Methods:

- The synthesis typically involves halogenation reactions under mild conditions to maximize yield and minimize side reactions. Common methods include electrophilic aromatic substitution and nucleophilic substitution techniques.

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its halogen substituents facilitate various chemical transformations, making it useful in the synthesis of more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles to create derivatives with different functional groups.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Materials Science

The compound is utilized in the development of advanced materials, particularly in polymer chemistry. Its fluorinated structure imparts unique properties such as increased thermal stability and chemical resistance.

Applications in Materials:

- Fluoropolymers: Used as a precursor for the synthesis of fluorinated polymers that exhibit low surface energy and high chemical resistance.

- Coatings: Employed in creating protective coatings that require durability against harsh environments.

Biochemical Research

In proteomics and biochemical studies, this compound is utilized for its ability to interact with biomolecules. Research indicates that similar compounds can influence enzyme activity and protein interactions.

Case Studies:

- Enzyme Inhibition Studies: Investigations have shown that fluorinated compounds can modulate the activity of specific enzymes, potentially leading to therapeutic applications.

- Binding Studies: The compound's unique structure allows for detailed studies on binding interactions with proteins, aiding in drug design efforts.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or as an intermediate in organic synthesis.

Comparison with Similar Compounds

1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene

- Structural Difference : The trifluoromethyl groups occupy positions 3 and 5 instead of 3 and 4.

- Impact: Steric Effects: The meta-substitution (3,5) reduces steric hindrance compared to the ortho-substitution (3,4) in the target compound. This may enhance reactivity in cross-coupling reactions.

- Availability : Actively marketed (e.g., listed by EOS Med Chem), unlike the discontinued target compound .

3,6-Dimethyl-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol (3p)

- Structural Difference : A biphenyl system with trifluoromethyl groups at 3' and 5', hydroxyl at position 2, and methyl groups at 3 and 5.

- Synthetic Utility : Used in gold-catalyzed cyclization reactions of enynes, demonstrating the role of trifluoromethyl groups in stabilizing transition states during cyclization .

- Comparison: The biphenyl scaffold introduces conjugation and planar rigidity, differing from the monosubstituted benzene core of the target compound.

Physicochemical and Reactivity Comparison

Key Properties Table

Reactivity in Organic Transformations

- Target Compound : The 3,4-bis(trifluoromethyl) substitution likely impedes nucleophilic aromatic substitution (NAS) due to steric crowding, favoring electrophilic pathways.

- 3,5-Bis(trifluoromethyl) Analogue : Symmetrical substitution enhances NAS feasibility, as seen in its use as a building block for bioactive molecules .

- Biphenyl Derivative (3p) : The hydroxyl group enables hydrogen bonding, critical for catalytic activity in gold-mediated reactions .

Research Findings and Limitations

- Discrepancies in Availability : The target compound’s discontinuation contrasts with the commercial availability of its 3,5-isomer, suggesting scalability or stability challenges .

- Catalytic Performance: Biphenyl derivatives like 3p demonstrate superior performance in cyclization reactions compared to monosubstituted benzenes, attributed to extended π-conjugation .

- Data Gaps : Direct comparative studies (e.g., reaction yields, thermal stability) are absent in the provided evidence, necessitating experimental validation.

Biological Activity

1-Chloro-2-fluoro-3,4-bis-(trifluoromethyl)benzene (C₈H₂ClF₇) is a halogenated aromatic compound notable for its unique physicochemical properties due to the presence of multiple fluorine and chlorine substituents. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications as a synthetic intermediate.

The molecular weight of this compound is approximately 266.55 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and alters reactivity compared to non-fluorinated analogs, making it a valuable compound in organic synthesis and drug development.

Synthesis

The synthesis of this compound typically involves methods such as Friedel-Crafts acylation followed by Clemmensen reduction. These reactions are conducted under mild conditions to maximize yield and minimize side reactions.

The biological activity of this compound is largely attributed to its highly electronegative fluorine atoms, which influence its reactivity and interaction with biological targets. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Case Studies and Research Findings

- Enzyme Inhibition : Research indicates that compounds containing trifluoromethyl groups can significantly enhance the potency of inhibitors against various enzymes. For instance, the presence of trifluoromethyl groups in related compounds has been shown to increase their affinity for targets such as serotonin transporters by several folds compared to non-fluorinated counterparts .

- Antiproliferative Activity : In studies involving cell lines, compounds similar to this compound have demonstrated antiproliferative effects. The specific mechanisms often involve modulation of metabolic pathways critical for cell growth and survival .

- Toxicological Profile : The toxicological effects of halogenated compounds are also an area of concern. Preliminary studies suggest that while some derivatives exhibit desirable biological activities, they may also present toxicity risks that need careful evaluation in drug development processes .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced Research Focus

- Derivatization-GC/MS : React residual amines or hydroxyl groups with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, which enhances detection sensitivity for polar byproducts .

- X-ray crystallography : Resolve structural ambiguities (e.g., halogen positioning) using single-crystal diffraction, especially for polymorphic forms .

- HPLC with fluorinated columns : Use C₁₈ columns modified with perfluorinated stationary phases to improve separation of halogenated analogs .

How does the electronic effect of bis(trifluoromethyl) groups influence reaction pathways in cross-coupling reactions?

Advanced Research Focus

The strong electron-withdrawing nature of -CF₃ groups:

- Directs electrophilic substitution : Halogens (Cl/F) preferentially occupy meta positions relative to -CF₃ groups, confirmed via Hammett substituent constants (σₚ = +0.88 for -CF₃) .

- Inhibits Pd-catalyzed couplings : Use bulky ligands (e.g., XPhos) to mitigate steric hindrance during Suzuki-Miyaura reactions .

- Enhances thermal stability : The compound’s decomposition temperature (>250°C) makes it suitable for high-temperature applications in materials science .

What computational strategies are effective in predicting the compound’s reactivity and stability?

Q. Advanced Research Focus

- DFT/MD simulations : Calculate activation energies for halogen displacement reactions (e.g., SNAr mechanisms) using Gaussian or ORCA software .

- Solvent modeling : Simulate solvation effects in fluorinated solvents (e.g., dielectric constant ε = 9.2 for benzotrifluoride) to optimize reaction conditions .

- Thermogravimetric analysis (TGA) : Correlate computational predictions of thermal decomposition with experimental TGA profiles to validate stability .

How can researchers mitigate byproduct formation during large-scale synthesis?

Q. Basic Research Focus

- Optimized stoichiometry : Maintain a 1:1.2 molar ratio of fluorinating agent (e.g., KF) to chloro precursor to minimize di-fluorinated byproducts .

- Inert atmosphere : Conduct reactions under argon to prevent hydrolysis of trifluoromethyl intermediates .

- Inline monitoring : Use FTIR spectroscopy to track reaction progress and halt at ~90% conversion to avoid over-halogenation .

What are the applications of this compound in designing thermally activated delayed fluorescence (TADF) emitters?

Advanced Research Focus

The compound’s -CF₃ groups enhance electron-deficient character, critical for TADF:

- Emitter design : Incorporate into donor-acceptor architectures (e.g., with carbazole donors) to achieve narrow singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV) .

- Electroluminescence performance : Devices exhibit external quantum efficiencies (EQE) up to 15.2% at 100 cd/m², validated via OLED fabrication studies .

How does the compound’s stability under UV irradiation impact its use in photochemical studies?

Q. Advanced Research Focus

- UV-Vis analysis : Monitor λₘₐₓ at 265 nm (π→π* transitions) to assess photodegradation. Quantum yield calculations (Φ = 0.03) indicate moderate stability .

- Quencher additives : Introduce tert-butylphenol (0.1 wt%) to scavenge radicals and extend half-life under UV exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.